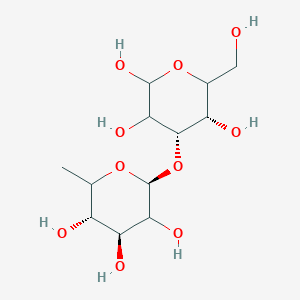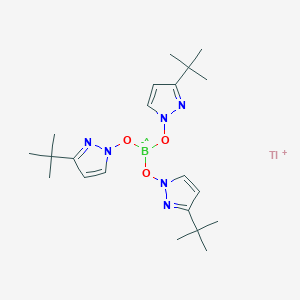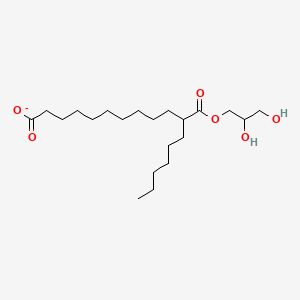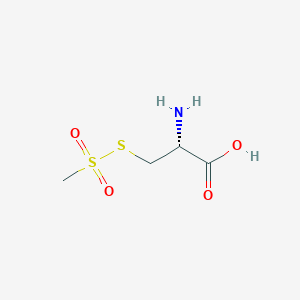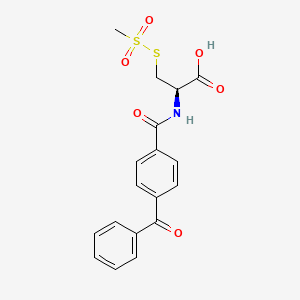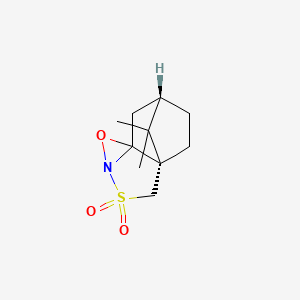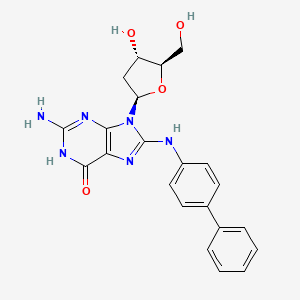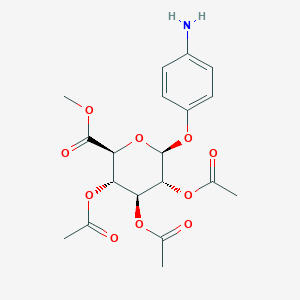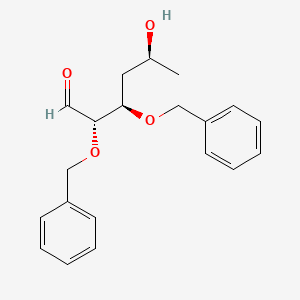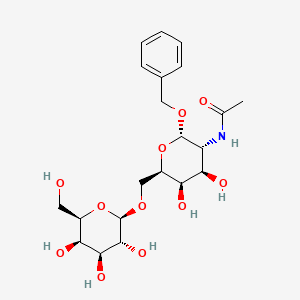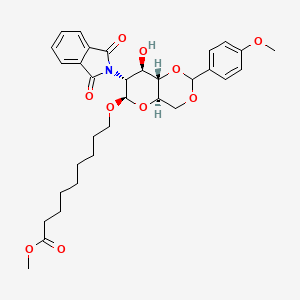![molecular formula C₅₁H₁₀₁NO₅SSi₄ B1140034 (3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tétrakis-{[tert-butyl(diméthyl)silyl]oxy}-4,4,6,8,12,16-hexaméthyl CAS No. 193146-51-9](/img/structure/B1140034.png)
(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tétrakis-{[tert-butyl(diméthyl)silyl]oxy}-4,4,6,8,12,16-hexaméthyl
Vue d'ensemble
Description
The compound (3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl is a complex organic molecule characterized by multiple silyl ether groups and a highly substituted carbon backbone. This compound is notable for its stability and reactivity, making it a valuable subject in synthetic organic chemistry and various industrial applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The silyl ether groups can be used to protect sensitive functional groups during biological assays.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The stability and reactivity of the silyl ether groups make them suitable for drug design and development.
Industry
Industrially, this compound is used in the production of specialty chemicals, including polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as increased thermal stability or enhanced mechanical strength.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. This step ensures that the hydroxyl groups do not participate in subsequent reactions.
Formation of the Carbon Backbone: The carbon backbone is constructed through a series of aldol condensations, Michael additions, and other carbon-carbon bond-forming reactions.
Introduction of Methyl Groups: Methyl groups are introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Final Deprotection: The silyl protecting groups are removed using fluoride ions, typically from a source like tetrabutylammonium fluoride (TBAF).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yields and purity by optimizing temperature, solvent, and reagent concentrations.
Use of Catalysts: Employing catalysts to increase reaction rates and selectivity.
Purification: Utilizing techniques such as chromatography and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether groups, replacing the silyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. In chemical reactions, the silyl ether groups can be selectively removed to reveal reactive hydroxyl groups, which can then participate in further reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadecyl-12,16-dienoic acid
- (3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxo-heptadeca-12,16-dienoic acid
Uniqueness
The uniqueness of the compound lies in its multiple silyl ether groups and highly substituted carbon backbone, which provide a combination of stability and reactivity not commonly found in other compounds. This makes it particularly valuable in synthetic organic chemistry and industrial applications.
By understanding the detailed synthesis, reactions, and applications of this compound, researchers and industry professionals can better utilize its unique properties for various scientific and industrial purposes.
Propriétés
IUPAC Name |
(3S,7S,8S,12Z,15S,16E)-1,3,7,15-tetrakis[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadeca-12,16-dien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H101NO5SSi4/c1-37(31-32-43(55-60(22,23)48(9,10)11)39(3)35-42-36-58-41(5)52-42)29-28-30-38(2)45(57-62(26,27)50(15,16)17)40(4)46(53)51(18,19)44(56-61(24,25)49(12,13)14)33-34-54-59(20,21)47(6,7)8/h31,35-36,38,40,43-45H,28-30,32-34H2,1-27H3/b37-31-,39-35+/t38-,40?,43-,44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGGWJZENCFVKE-XZGYZSGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CCC[C@H](C)[C@@H](C(C)C(=O)C(C)(C)[C@H](CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H101NO5SSi4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858462 | |
| Record name | (7S,11S,12S,16Z,19S)-7,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,2,3,3,8,8,10,12,16,21,21,22,22-tridecamethyl-19-[(1E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,20-dioxa-3,21-disilatricos-16-en-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
952.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193146-51-9 | |
| Record name | (7S,11S,12S,16Z,19S)-7,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,2,3,3,8,8,10,12,16,21,21,22,22-tridecamethyl-19-[(1E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,20-dioxa-3,21-disilatricos-16-en-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


